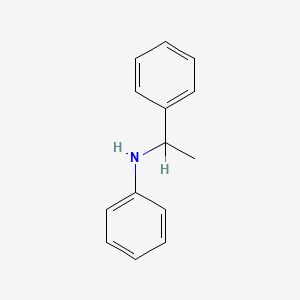

N-(1-Phenylethyl)aniline

Overview

Description

“N-(1-Phenylethyl)aniline” is an organic compound with the molecular formula C14H15N . It is also known by other names such as Benzenemethanamine, α-methyl-N-phenyl-, Benzylamine, α-methyl-N-phenyl-, and PHENYL- (1-PHENYL-ETHYL)-AMINE .

Synthesis Analysis

The synthesis of N-substituted ureas, which includes compounds like this compound, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications .Molecular Structure Analysis

The molecular structure of this compound consists of an amine attached to a benzene ring . The average mass of the molecule is 197.276 Da and the monoisotopic mass is 197.120453 Da .Chemical Reactions Analysis

Aniline compounds, including this compound, are known to be thermolabile and polar . They have been studied extensively as reductants of environmental oxidants . The nitrogen’s lone pair in aniline compounds increases the electron density around the ring, making the ring much more reactive than in benzene itself .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 52-53 degrees Celsius . The molecular weight of the compound is 197.28 g/mol .Scientific Research Applications

Catalysis and Chemical Reactions

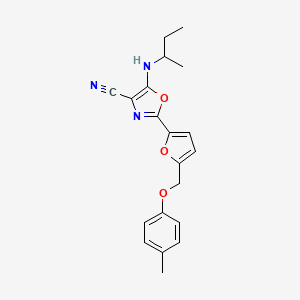

N-(1-Phenylethyl)aniline is used in the field of catalysis and chemical reactions. For instance, its derivative, N-(1-phenylethylidene)aniline, is used in the enantioselective hydrogenation of imines using iridium complexes in ionic liquid/carbon dioxide media. This process is notable for its efficiency in multiphase catalysis and its capacity for catalyst activation, tuning, and immobilization, which are unattainable in classical solvent systems (Solinas, Pfaltz, Cozzi, & Leitner, 2004).

Corrosion Inhibition

Another application is in corrosion inhibition. Compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}methyl)aniline have been synthesized and used as efficient corrosion inhibitors for mild steel in acidic environments (Daoud et al., 2014).

Material Synthesis and Modification

In material science, the N-alkylation reaction of amine-functionalized phenylene moieties in crystal-like mesoporous silica is achieved using this compound, showing about 87% conversion. This is particularly significant for synthesizing new materials with various amino-alkyl groups, potentially applicable in adsorption or catalytic fields (Lourenço, Siegel, Mafra, & Ferreira, 2013).

Organic Electronics and Fluorescent Sensors

This compound derivatives have been explored as precursors for nitric oxide release agents, contributing to the study of molecular conformation and intermolecular interactions (Wade et al., 2013). Additionally, derivatives like N-(anthracen-9-ylmethylene)-2-(1H-benzo[d]imidazol-2-yl)aniline are used as chemosensors for metal ions in living cells (Shree, Sivaraman, Siva, & Chellappa, 2019).

Chemical Synthesis and Analysis

The molecule is also involved in chemical synthesis, such as the facile cyclization of 2-arylethynyl aniline to 4(1H)-cinnolones, serving as chemodosimeters for nitrite ions (Dey, Chatterjee, & Ranu, 2011).

Safety and Hazards

properties

IUPAC Name |

N-(1-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUERBKSXAYWVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999085 | |

| Record name | N-(1-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

779-54-4 | |

| Record name | N-(1-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2726069.png)

![(4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine](/img/structure/B2726071.png)

![1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2726073.png)

![2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726074.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2726077.png)

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2726080.png)

![1-[(2-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2726082.png)

![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726084.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2726085.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2726087.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide](/img/structure/B2726089.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2726090.png)

![Ethyl 5-[1-[[(E)-2-cyano-3-ethoxyprop-2-enoyl]amino]-3-methylbutyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2726091.png)